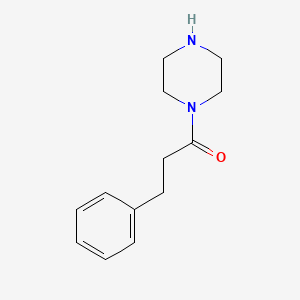

3-Phenyl-1-(piperazin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular weight of 218.3 . Its IUPAC name is 1-(3-phenylpropanoyl)piperazine .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in various research studies . For instance, one study designed and synthesized novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives as potential triple reuptake inhibitors .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 .Applications De Recherche Scientifique

Antidepressant and Antianxiety Activities

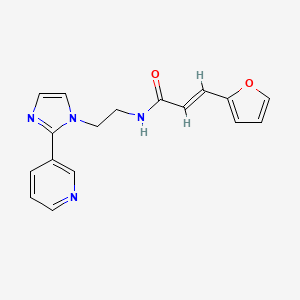

A study by Kumar et al. (2017) explored novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds similar to 3-Phenyl-1-(piperazin-1-yl)propan-1-one. These compounds showed significant antidepressant and antianxiety activities in albino mice, suggesting potential applications in mental health treatments (Kumar et al., 2017).

Anticancer Properties

Lv et al. (2019) synthesized a heterocyclic compound related to this compound and evaluated its in vitro anticancer activities against human bone cancer cell lines. This suggests potential applications in cancer therapy (Lv et al., 2019).

Antifungal Activity

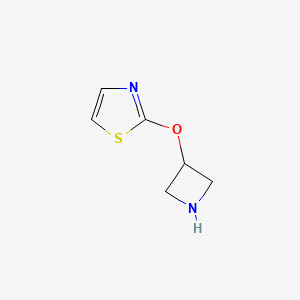

Chai et al. (2011) designed and synthesized a series of compounds related to this compound, exhibiting excellent antifungal activities against various human pathogenic fungi. This highlights its potential use in antifungal treatments (Chai et al., 2011).

Antitumor Activity

Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities. These compounds showed promising antiproliferative effects against breast cancer cells, suggesting potential in cancer treatment (Yurttaş et al., 2014).

Analgesic Properties

Chae et al. (2012) synthesized carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives, showing potent analgesic activities. These findings indicate potential applications in pain management (Chae et al., 2012).

Antiarrhythmic and Antihypertensive Effects

Kulig et al. (2010) synthesized a series of pyrrolidin-2-one derivatives, including compounds structurally related to this compound, displaying strong antiarrhythmic and antihypertensive activities. These findings suggest potential applications in cardiovascular treatments (Kulig et al., 2010).

Antibacterial Agents

Abbasi et al. (2020) worked on N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, showing them to be effective inhibitors of bacterial strains. This points to potential applications in combating bacterial infections (Abbasi et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit serotonin, norepinephrine, and dopamine transporters (sert, net, and dat, respectively) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

Based on its structural similarity to other compounds, it may act as a reuptake inhibitor for serotonin, norepinephrine, and dopamine . By inhibiting these transporters, the compound could increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling effects.

Biochemical Pathways

By potentially inhibiting the reuptake of serotonin, norepinephrine, and dopamine, the compound could impact several pathways related to mood regulation, reward processing, and stress response .

Pharmacokinetics

Its molecular weight (21829) and LogP value (127) suggest that it may have favorable bioavailability .

Result of Action

By potentially increasing the synaptic concentration of serotonin, norepinephrine, and dopamine, the compound could enhance neuronal signaling and exert effects on mood, cognition, and behavior .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

Orientations Futures

Propriétés

IUPAC Name |

3-phenyl-1-piperazin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXKDEVTVQJYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2906918.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2906922.png)

![Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2906923.png)

![8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2906924.png)

![3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2906932.png)

![Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2906934.png)